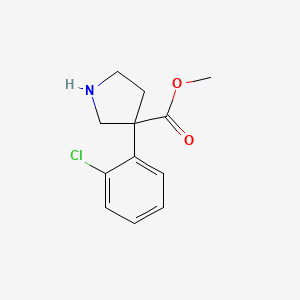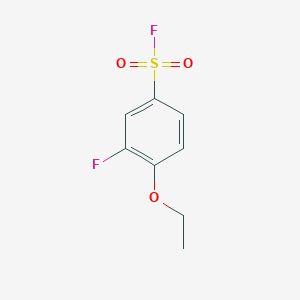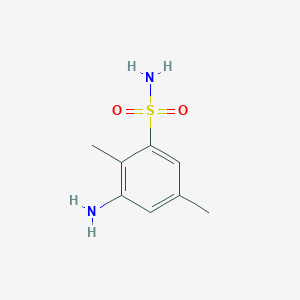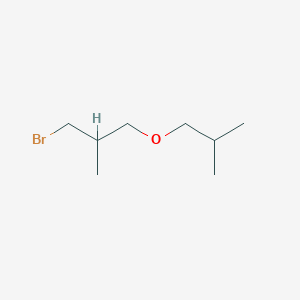
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction of the nitro group yields an amine.
Applications De Recherche Scientifique
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3s)-3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid: The position of the nitro group can influence the compound’s properties and interactions.
Uniqueness
The presence of both the hydroxyl and nitro groups in (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO5/c1-7-4-8(2-3-10(7)13(17)18)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16) |
Clé InChI |
JLSQCOJFARIBCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CC(C2)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)



![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)
